1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of azepane, pyrazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azepane Ring: Starting with a suitable precursor, such as 4-methoxyphenylamine, the azepane ring can be formed through cyclization reactions.
Attachment of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction with a suitable pyrazole derivative.
Final Coupling: The final step involves coupling the azepane and pyrazole intermediates through a carbonylation reaction to form the ethanone linkage.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens and organometallic compounds.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved can vary, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of cellular processes.
Comparison with Similar Compounds
1-(3-(4-Methoxyphenyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.
1-(3-(4-Methoxyphenyl)morpholin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Contains a morpholine ring, offering different chemical properties.
Uniqueness: 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its azepane ring, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-17-8-6-15(7-9-17)16-5-2-3-11-20(13-16)18(22)14-21-12-4-10-19-21/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQTKYQODSIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.